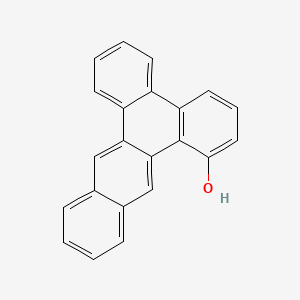
1-Hydroxydibenz(a,c)anthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hydroxydibenz(a,c)anthracene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C22H14O. This compound is characterized by its complex structure, consisting of multiple fused benzene rings with a hydroxyl group attached. It is a derivative of dibenz(a,c)anthracene, which is known for its interesting photophysical and photochemical properties .
Vorbereitungsmethoden
The synthesis of 1-Hydroxydibenz(a,c)anthracene can be achieved through several methods. One common approach involves the oxidation of dibenz(a,c)anthracene using reagents such as potassium permanganate or chromium trioxide.
Industrial production methods for this compound are less common due to its specialized applications. laboratory-scale synthesis often employs Friedel-Crafts reactions, Elbs reactions, and aromatic cyclodehydration techniques .
Analyse Chemischer Reaktionen
1-Hydroxydibenz(a,c)anthracene undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form quinones using oxidizing agents like potassium dichromate.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming dibenz(a,c)anthracene.
Substitution: Electrophilic substitution reactions can introduce additional functional groups into the aromatic rings.
Major products formed from these reactions include quinones, reduced hydrocarbons, and various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-Hydroxydibenz(a,c)anthracene has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of PAHs and their derivatives.
Biology: Research has shown that PAHs, including this compound, can interact with biological systems, making them useful in toxicological studies.
Medicine: While not commonly used in clinical settings, this compound’s interactions with DNA and proteins are of interest in cancer research.
Wirkmechanismus
The mechanism by which 1-Hydroxydibenz(a,c)anthracene exerts its effects involves its ability to intercalate into DNA, disrupting normal cellular processes. This intercalation can lead to mutations and other genetic alterations. The compound can also generate reactive oxygen species (ROS), causing oxidative stress and damage to cellular components .
Vergleich Mit ähnlichen Verbindungen
1-Hydroxydibenz(a,c)anthracene can be compared to other PAHs such as:
Dibenz(a,h)anthracene: Another PAH with similar structural features but different biological activities.
Anthracene: A simpler PAH with three fused benzene rings, lacking the hydroxyl group.
Benzo(a)pyrene: A well-known carcinogenic PAH with five fused benzene rings
The uniqueness of this compound lies in its specific hydroxylation, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
115165-01-0 |
|---|---|
Molekularformel |
C22H14O |
Molekulargewicht |
294.3 g/mol |
IUPAC-Name |
benzo[n]triphenylen-8-ol |
InChI |
InChI=1S/C22H14O/c23-21-11-5-10-18-16-8-3-4-9-17(16)19-12-14-6-1-2-7-15(14)13-20(19)22(18)21/h1-13,23H |
InChI-Schlüssel |
DTCDZJFAHXOXHY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C3C(=CC2=C1)C4=CC=CC=C4C5=C3C(=CC=C5)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


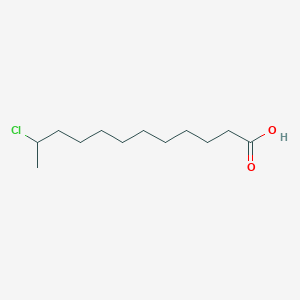
![2,2'-Disulfanediylbis[1-(4-methylbenzene-1-sulfonyl)-1H-pyrrole]](/img/structure/B14304420.png)
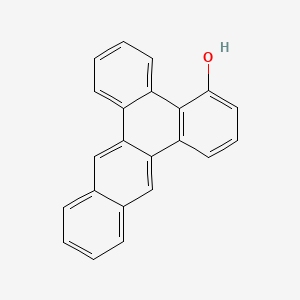
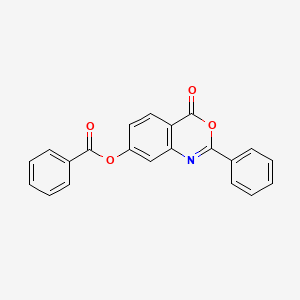
![1,1,1-Trifluoro-3-[(nonan-2-yl)sulfanyl]butan-2-one](/img/structure/B14304449.png)
![2-[[(E)-hydrazinylidenemethyl]carbamoyl]benzoic acid](/img/structure/B14304456.png)
![5-Methyl-2-phenyl-N-[3-(piperidin-1-yl)propyl]hexan-1-amine](/img/structure/B14304460.png)
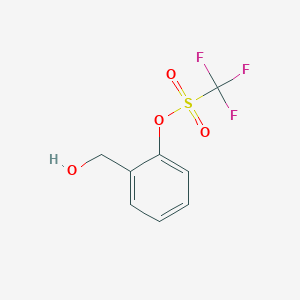
![N,N'-Bis[(triphenyl-lambda~5~-phosphanylidene)]thiourea](/img/structure/B14304468.png)
![5-[3-(Tert-butylamino)-2-hydroxypropoxy]-3-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl acetate](/img/structure/B14304470.png)
![2-[(1,3-Dithiolan-2-ylidene)amino]-4-pentylphenol](/img/structure/B14304471.png)
![N-[(4-Methoxyphenyl)methylidene]-P,P-diphenylphosphinic amide](/img/structure/B14304477.png)
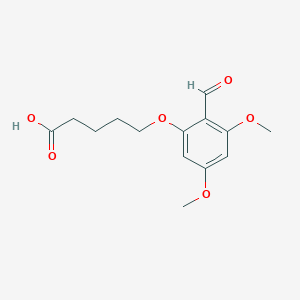
![2,6-Bis{[4-(pyrrolidin-1-yl)phenyl]methylidene}cyclohexan-1-one](/img/structure/B14304484.png)
